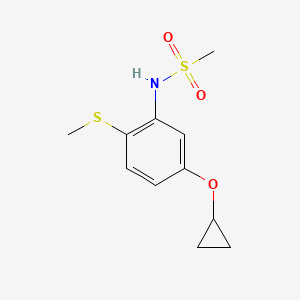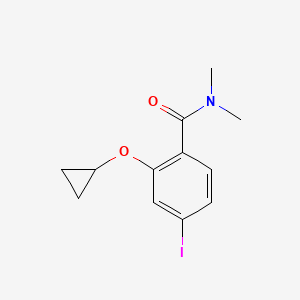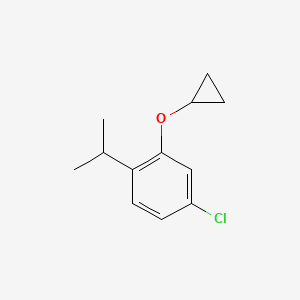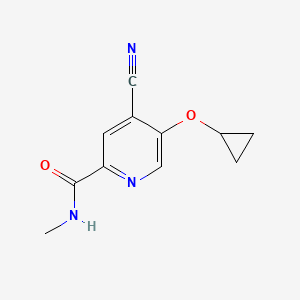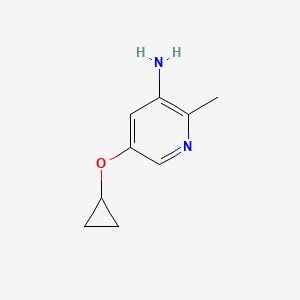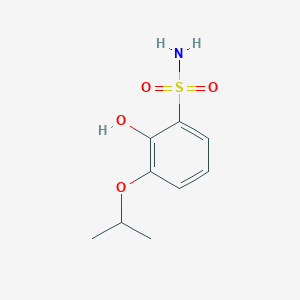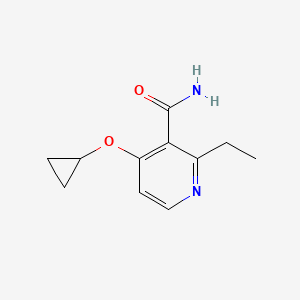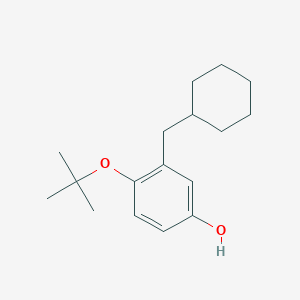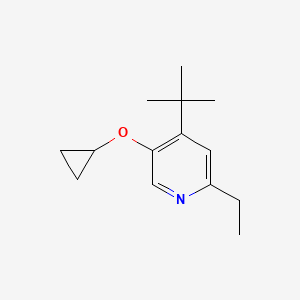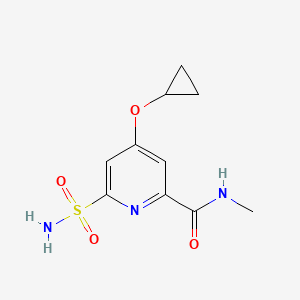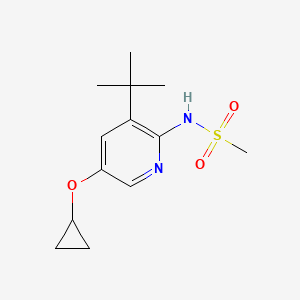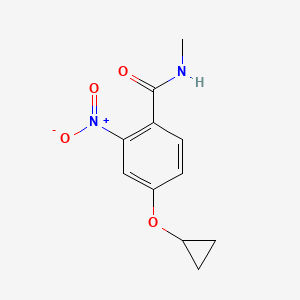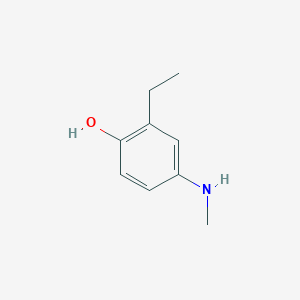
2-Ethyl-4-(methylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-(methylamino)phenol, also known as N-Methyltyramine, is an organic compound with the molecular formula C9H13NO. It is a derivative of phenol and is characterized by the presence of an ethyl group and a methylamino group attached to the benzene ring. This compound is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(methylamino)phenol can be achieved through several methods. One common approach involves the reaction of N-methyltyramine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include the use of polar solvents such as water, methanol, or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-Ethyl-4-(methylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter and its effects on cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-(methylamino)phenol involves its interaction with specific molecular targets and pathways. It is known to act as a neurotransmitter, influencing the release and uptake of other neurotransmitters in the brain. The compound may also interact with enzymes and receptors involved in cellular signaling pathways, affecting various physiological processes .
Comparación Con Compuestos Similares
2-Ethyl-4-(methylamino)phenol can be compared with other similar compounds, such as:
Tyramine: A naturally occurring monoamine compound that acts as a neurotransmitter.
Dopamine: A neurotransmitter involved in reward and pleasure mechanisms in the brain.
Phenylethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-ethyl-4-(methylamino)phenol |
InChI |
InChI=1S/C9H13NO/c1-3-7-6-8(10-2)4-5-9(7)11/h4-6,10-11H,3H2,1-2H3 |
Clave InChI |
YJRCHJFUCDTGAV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


